6-Bromo-4-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methoxypicolinonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of picolinonitrile, where the bromine atom is substituted at the sixth position and the methoxy group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypicolinonitrile typically involves the bromination of 4-methoxypicolinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxypicolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitriles.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-Bromo-4-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxypicolinonitrile depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, affecting the pathways involved in its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methoxypicolinonitrile
- 4-Bromo-6-methoxypicolinonitrile
- 6-Bromo-4-chloropicolinonitrile
Uniqueness
6-Bromo-4-methoxypicolinonitrile is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5BrN2O |
---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |
InChI Key |
VRUCBKZPUZVCGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.